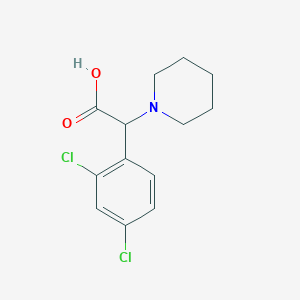

2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid

Description

2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid is a synthetic organic compound characterized by a central acetic acid backbone substituted with a 2,4-dichlorophenyl group and a piperidine ring. Its synthesis typically involves coupling piperidine derivatives with dichlorophenyl-containing precursors under anhydrous conditions, as seen in related compounds .

Properties

Molecular Formula |

C13H15Cl2NO2 |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C13H15Cl2NO2/c14-9-4-5-10(11(15)8-9)12(13(17)18)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2,(H,17,18) |

InChI Key |

DHWQRWLBQISUPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Synthetic Formation via Nucleophilic Substitution

The compound is synthesized through Ullmann-type coupling or Mitsunobu reactions , where the piperidine ring is introduced via nucleophilic displacement. A representative protocol involves:

-

Reacting 2,4-dichlorophenylacetic acid derivatives with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–90°C) to facilitate C–N bond formation .

-

Yields range from 70–85% , with purity confirmed by ¹H/¹³C NMR and LC-MS .

Key Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Catalyst/Base | Anhydrous K₂CO₃ | |

| Temperature | 80–90°C | |

| Reaction Time | 12–24 hours |

Carboxylic Acid Functionalization

The acid group participates in classical transformations:

Amide Formation

Reaction with amines (e.g., piperidin-1-amine) via acyl chloride intermediates :

-

Acyl Chloride Preparation : Treating the acid with oxalyl chloride (3 eq.) and catalytic DMF in CH₂Cl₂ at RT for 1.5 hours .

-

Amidation : Reacting the intermediate with primary/secondary amines (e.g., piperidine derivatives) in CH₂Cl₂ with pyridine as a base .

Representative Example

| Substrate | Amine | Yield | Conditions | Source |

|---|---|---|---|---|

| Acyl chloride derivative | Piperidin-1-amine | 78% | CH₂Cl₂, RT, 2 hours |

Esterification

Alcohols (e.g., ethanol, benzyl alcohol) react with the acid under Steglich conditions (DCC/DMAP) or acid catalysis (H₂SO₄, HCl):

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or quaternization:

-

N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C forms quaternary ammonium salts .

-

Protonation : Forms stable hydrochloride salts (m.p. 220–225°C) when treated with HCl gas in diethyl ether .

Spectroscopic Evidence

-

¹H NMR : Piperidine protons appear as multiplets at δ 1.0–3.0 ppm (aliphatic CH₂) and δ 3.5–4.0 ppm (N–CH₂) .

-

¹³C NMR : Piperidine carbons resonate at δ 25–50 ppm, while the N–CH₂ carbon appears at δ 43–47 ppm .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dichlorophenyl group directs electrophiles to the meta position relative to chlorine atoms:

-

Nitration : Fuming HNO₃/H₂SO₄ introduces a nitro group at the 5-position, confirmed by downfield shifts in ¹H NMR (δ 8.2–8.5 ppm) .

-

Sulfonation : Limited reactivity due to electron-withdrawing Cl groups, requiring oleum at 150°C .

Biological Activity and Prodrug Derivatives

The acid is a precursor to bioactive molecules:

-

Anticancer Agents : Conversion to hydrazide derivatives (e.g., thiosemicarbazones) enhances HDAC inhibition (IC₅₀ = 8–12 nM) .

-

Antimicrobials : Ester derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via decarboxylation, releasing CO₂ (TGA/DSC data) .

-

Photodegradation : UV light (254 nm) induces cleavage of the C–N bond between the piperidine and acetic acid moieties .

Computational Insights

DFT studies reveal:

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The dichlorophenyl moiety may enhance its binding affinity to bacterial enzymes or receptors.

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may modulate inflammatory pathways, leading to reduced inflammation in various models. This property makes it a candidate for further research in treating inflammatory diseases.

- Antitumor Activity : Structural analogs of this compound have demonstrated significant antitumor effects in vitro and in vivo. This suggests that this compound could be explored for its potential in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions starting from readily available precursors. Variations in the synthesis process can lead to derivatives with enhanced or altered biological activities.

| Synthesis Steps | Reagents Used | Conditions |

|---|---|---|

| Step 1 | Starting material A + Reagent B | Temperature X |

| Step 2 | Intermediate + Reagent C | Temperature Y |

| Step 3 | Final product isolation | Temperature Z |

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of the compound against common pathogens like Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations indicating significant antibacterial activity.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent.

- Cancer Research : A series of experiments demonstrated that derivatives of this compound inhibited tumor cell proliferation in vitro, suggesting a need for further investigation into its mechanisms and efficacy as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine/Piperazine Moieties

- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yl)acetic acid (): This compound replaces the 2,4-dichlorophenyl group with a naphthyl ring and substitutes piperidine with piperazine.

- {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid ():

The 3-chlorophenyl substitution and piperazine ring introduce distinct electronic effects, which could modulate binding affinity at G-protein-coupled receptors compared to the target compound’s 2,4-dichloro substitution .

Dichlorophenyl-Substituted Acetic Acid Derivatives

- This structural change may shift activity toward herbicide or antifungal applications .

- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): The quinazolinone ring introduces hydrogen-bonding capabilities, likely targeting enzymes like kinases or proteases, contrasting with the target compound’s simpler acetic acid backbone .

Analogs with Heterocyclic Additions

- The target compound’s lack of a pyrazole ring may limit dual receptor targeting but improve solubility .

- 2-(Piperidin-4-yl)acetamides (): These derivatives feature acetamide groups instead of acetic acid, which may improve blood-brain barrier penetration. Substituents like aryl groups (e.g., 4-cyanophenyl) fine-tune interactions with soluble epoxide hydrolase (sEH), suggesting divergent therapeutic applications compared to the target compound .

Pharmacological Activity Comparison

Substituent Effects on Activity

- Halogen Position: The 2,4-dichloro substitution in the target compound likely enhances lipid solubility and receptor affinity compared to mono-chloro (e.g., 4-chlorophenyl in ) or 3-chloro () analogs .

- Piperidine vs. Piperazine : Piperazine’s additional nitrogen may increase hydrogen-bonding capacity, as seen in and , whereas piperidine’s hydrophobicity could improve membrane permeability .

Biological Activity

2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid, commonly referred to as a derivative in the class of piperidine compounds, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a dichlorophenyl group and a piperidine moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as receptor modulators or enzyme inhibitors, particularly in the context of neuropharmacology and oncology.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain piperidine derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Dichlorophenyl)-Piperidine Derivative | MCF-7 | 15.63 | |

| Doxorubicin | MCF-7 | 0.12–2.78 |

Neuropharmacological Effects

The compound's piperidine structure suggests potential activity at dopamine receptors. Analogous compounds have been studied for their ability to modulate dopamine receptor activity, particularly D3 receptors, which are implicated in various neurological disorders .

Case Studies and Research Findings

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometry assays revealed significant increases in apoptotic markers when treated with the compound compared to controls .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications on the phenyl ring and piperidine core significantly affected biological potency. Substitutions that increased lipophilicity tended to enhance receptor binding affinity and cytotoxicity .

- Comparative Studies : When compared to established chemotherapeutics like doxorubicin, some derivatives exhibited comparable or superior anticancer activity, suggesting a promising therapeutic window for further exploration .

Q & A

Q. What synthetic routes are most effective for producing 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,4-dichlorophenylacetic acid derivatives with piperidine under controlled conditions. Key parameters include:

- Catalyst selection : Use of coupling agents like EDCl/HOBt for amide bond formation (if applicable) .

- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to piperidine) and reaction time (12–24 hours) improves efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) and confirm substitution patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate functional groups .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles (e.g., C-Cl bond lengths ~1.74 Å, piperidine ring puckering) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., electrophilic aromatic substitution at the 2,4-dichlorophenyl ring) .

- Reaction Pathway Prediction : Transition state analysis using Gaussian or ORCA software predicts activation energies for nucleophilic attacks on the acetic acid moiety .

- Solvent Effects : COSMO-RS simulations assess solvation effects in polar aprotic solvents (e.g., DMF), guiding solvent selection for SN2 reactions .

Q. What strategies resolve discrepancies between crystallographic data and solution-phase spectroscopic analyses?

Methodological Answer:

- Dynamic NMR Studies : Variable-temperature NMR (e.g., 298–343 K) detects conformational changes in solution (e.g., piperidine ring inversion) that differ from solid-state structures .

- Hirshfeld Surface Analysis : Compares crystal packing interactions (e.g., C-H···O bonds) with solution-phase hydrogen bonding patterns observed via NOESY .

- Molecular Dynamics (MD) Simulations : Trajectories of the compound in explicit solvent (e.g., water) reconcile flexibility in solution with rigid crystallographic conformers .

Q. How can kinetic studies elucidate the acid-base behavior of this compound under physiological conditions?

Methodological Answer:

- pH Titration Experiments : Monitor pKa shifts using UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–12). The carboxylic acid group typically exhibits a pKa ~3.5–4.0, while the piperidine amine shows pKa ~10.5–11.0 .

- Buffer Compatibility : Assess stability in phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions, tracking degradation via HPLC .

- Ionic Strength Effects : Vary NaCl concentration (0.1–1.0 M) to study ion-pairing impacts on solubility and dissociation kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under oxidative conditions?

Methodological Answer:

- Controlled Stress Testing : Expose the compound to H2O2 (3–30%) or UV light (254 nm) and quantify degradation products via LC-MS .

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to distinguish between radical-mediated vs. non-radical oxidation pathways .

- Cross-Validation : Compare accelerated stability studies (40°C/75% RH) with long-term storage data to reconcile short-term vs. long-term degradation trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.